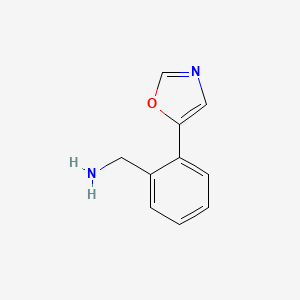

2-(5-Oxazolyl)benzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(1,3-oxazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSLZBWEFWOQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 5 Oxazolyl Benzylamine

Retrosynthetic Analysis of the 2-(5-Oxazolyl)benzylamine Core

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available precursors. amazonaws.comdeanfrancispress.comscribd.comleah4sci.com For this compound, the primary disconnections involve the C-C and C-N bonds that form the oxazole (B20620) ring and attach the benzylamine (B48309) group.

A logical retrosynthetic approach would first disconnect the bond between the phenyl ring and the oxazole ring. This reveals two key synthons: a 2-aminobenzyl synthon and a 5-substituted oxazole synthon. Further deconstruction of the 2-aminobenzyl portion can lead back to readily available starting materials like 2-nitrobenzyl bromide or 2-nitrobenzonitrile, which can be subsequently reduced to the desired amine.

The oxazole portion can be retrosynthetically disconnected through several classical methods. For instance, breaking the C5-O and C2-N bonds suggests a precursor like a 2-acylaminoketone, which is central to the Robinson-Gabriel synthesis. Alternatively, disconnections across other bonds of the oxazole ring point towards precursors suitable for other named reactions like the Fischer, Bredereck, or Van Leusen syntheses. The choice of a specific retrosynthetic pathway will ultimately depend on the availability of starting materials, reaction efficiency, and desired substitution patterns.

Methodologies for Oxazole Ring Construction

The formation of the oxazole ring is a pivotal step in the synthesis of this compound. A variety of classical and modern cyclization reactions can be employed for this purpose.

Classical Cyclization Reactions for Substituted Oxazoles

Several well-established methods have been developed for the synthesis of substituted oxazoles, each with its own set of advantages and limitations. slideshare.netchemeurope.com

The Robinson-Gabriel synthesis is a robust and versatile method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. ijpsonline.comijpsonline.com The yield of this reaction can be significantly improved, often to 50-60%, by using polyphosphoric acid. ijpsonline.com

Recent adaptations have expanded the scope of this reaction. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template, which upon treatment with various aromatic nucleophiles, yields highly substituted oxazoles in good yields. acs.orgnih.govresearchgate.net Another modification involves the oxidation of the side-chain of β-keto amides followed by cyclodehydration to furnish the oxazole ring. wikipedia.org

| Method | Starting Materials | Key Reagents | Advantages | Potential Challenges |

| Classical Robinson-Gabriel | 2-Acylamino-ketones | H2SO4, PCl5, POCl3, Polyphosphoric Acid | Versatile, well-established | Can require harsh conditions, yields may vary |

| One-Pot Friedel-Crafts/Robinson-Gabriel | Oxazolone template, Aromatic nucleophiles | Lewis acids (e.g., AlCl3), Trifluoromethanesulfonic acid | One-pot procedure, high diversity | Requires specific oxazolone templates |

| Wipf's Modification | β-Keto amides | Dess-Martin periodinane, Triphenylphosphine, Iodine, Triethylamine | Utilizes readily available amino acid derivatives | Multi-step sequence within the "one-pot" |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction is essentially a dehydration process that occurs under mild conditions. wikipedia.org Typically, both the cyanohydrin and the aldehyde reactants possess aromatic groups. wikipedia.org

A notable example is the synthesis of 2,5-diphenyl-oxazole from mandelic acid nitrile and benzaldehyde (B42025). wikipedia.org The reaction has also been applied to the synthesis of compounds like 2-(4-Bromophenyl)5-phenyloxazole. wikipedia.org Modern variations of this method have been developed to synthesize a broader range of oxazoles, including those that are not limited to diaryloxazoles, by using α-hydroxy-amides as starting materials. wikipedia.org

| Reactants | Product | Key Conditions | Reference |

| Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole | Anhydrous HCl, Dry ether | wikipedia.org |

| Mandelic acid nitrile, Benzaldehyde | 2,5-Diphenyl-oxazole | Anhydrous HCl, Dry ether | wikipedia.org |

| Benzaldehyde cyanohydrin, 4-Bromobenzaldehyde | 2-(4-Bromophenyl)5-phenyloxazole | Anhydrous HCl, Dry ether | wikipedia.org |

| Aldehydes, α-Hydroxy-amides | 2,5-Disubstituted oxazoles | Not specified | wikipedia.org |

The Bredereck reaction provides a pathway to synthesize oxazoles, often 2,4-disubstituted, by reacting α-haloketones with amides or formamide. slideshare.netchemeurope.comijpsonline.comijpsonline.com This method is regarded as an efficient and clean process for oxazole synthesis. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com

| Starting Materials | Product Type | Advantages |

| α-Haloketones, Amides/Formamide | 2,4-Disubstituted oxazoles | Efficient, clean, economical |

| α-Hydroxyketones, Amides | Substituted oxazoles | Avoids use of halo-compounds |

The Van Leusen oxazole synthesis, developed in 1972, is a highly effective one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.commdpi.comnih.gov The reaction proceeds through a two-step [3+2] cycloaddition, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid (TosH) to yield the oxazole. mdpi.comnih.gov

Modern advancements have further enhanced the utility of the Van Leusen synthesis. For example, the use of ionic liquids as a reusable solvent has been shown to produce high yields. ijpsonline.com Microwave-assisted protocols have also been developed, offering a rapid and efficient route to 5-substituted oxazoles. nih.gov Furthermore, the Van Leusen reaction has been successfully combined with subsequent coupling reactions like the Suzuki, Heck, and Sonogashira reactions in a one-pot manner to generate diverse C5-substituted oxazoles. mdpi.com

| Modification | Key Reagents/Conditions | Outcome | Reference |

| Classic Van Leusen | Aldehyde, TosMIC, Base (e.g., K2CO3) | 5-Substituted oxazole | ijpsonline.commdpi.comnih.gov |

| Ionic Liquid Media | Aldehyde, TosMIC, [bmim]Br | High yield, reusable solvent | ijpsonline.com |

| Microwave-Assisted | Aldehyde, TosMIC, K3PO4, Isopropanol | Rapid synthesis, excellent yields | nih.gov |

| Van Leusen-Coupling | Aldehyde, TosMIC, followed by Suzuki/Heck/Sonogashira reagents | Diverse C5-substituted oxazoles | mdpi.com |

Modern Catalytic Approaches for Oxazole Formation

The formation of the oxazole ring is a pivotal step in the synthesis of the target molecule. Modern organic synthesis has moved beyond classical methods like the Robinson-Gabriel synthesis, which often require harsh conditions, towards more versatile and milder catalytic approaches. acs.org These modern strategies offer greater functional group tolerance, efficiency, and selectivity.

Transition metals play a crucial role in facilitating the construction of the oxazole heterocycle through various cyclization pathways. Catalysts based on palladium, copper, and nickel are particularly prominent, enabling transformations that are otherwise challenging. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for synthesizing substituted oxazoles, often through tandem reactions. acs.org One common approach involves the cyclization of N-propargylamides. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a Pd(0) catalyst yields 2,5-disubstituted oxazoles. organic-chemistry.orgsci-hub.se This process is believed to proceed via a palladium-catalyzed coupling followed by an in-situ cyclization. organic-chemistry.org Another strategy involves the Pd(II)-catalyzed reaction of amides with ketones, proceeding through a C-N bond formation followed by a C-O bond formation to close the ring. acs.org

Copper (Cu) Catalysis: Copper-catalyzed methods are widely used due to the low cost and versatile reactivity of copper salts. researchgate.net A highly efficient route to polysubstituted oxazoles is the copper-catalyzed tandem oxidative cyclization of readily available starting materials under mild conditions. organic-chemistry.org For example, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids using Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Copper catalysts also facilitate the annulation of iodonium-phosphonium hybrid ylides and amides to form oxazoles. organic-chemistry.org Furthermore, copper-mediated aerobic oxidative annulation of ketones and amines provides a direct route to 2,4,5-trisubstituted oxazoles. acs.orgnih.gov

Nickel (Ni) Catalysis: Nickel catalysis offers an economical and efficient alternative to palladium for certain transformations. semanticscholar.org Nickel complexes have been successfully employed in asymmetric Ugi-type reactions to form chiral oxazole-containing products. exlibrisgroup.comnih.govthieme-connect.com For instance, a nickel-catalyzed reaction between C,N-cyclic azomethine imines and isonitriles produces adducts containing both tetrahydroisoquinoline and oxazole rings with high enantioselectivity. nih.gov Additionally, nickel catalysts can mediate the three-component coupling of iodobenzene, an amino alcohol, and an isocyanide to furnish oxazoles and benzoxazoles. semanticscholar.org A novel method for synthesizing 2,4,5-trisubstituted oxazoles also utilizes a nickel-catalyzed Suzuki–Miyaura coupling as a key step. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Oxazole Syntheses

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | Tandem coupling-cyclization. organic-chemistry.orgsci-hub.se |

| Pd(II) Acetate | Amides, Ketones | Polysubstituted oxazoles | Direct C-H activation pathway. acs.org |

| Cu(OAc)₂ / TBHP / I₂ | Benzylamines, 1,3-Dicarbonyls | Polysubstituted oxazoles | Mild, tandem oxidative cyclization. organic-chemistry.org |

| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-Amino acids | 2,5-Disubstituted oxazoles | Multi-step one-pot sequence. organic-chemistry.org |

| Ni(OAc)₂·4H₂O / Chiral Diamine | Azomethine imines, Isonitriles | Chiral oxazole adducts | Asymmetric Ugi-type reaction. nih.govthieme-connect.com |

| NiCl₂ | Iodobenzene, Amino alcohol, Isocyanide | Oxazoles / Benzoxazoles | Ligand-free three-component coupling. semanticscholar.org |

Oxidative cyclization represents a powerful strategy for oxazole synthesis, typically involving the formation of a C-O bond through the removal of two hydrogen atoms. These reactions can be promoted by various oxidants, including hypervalent iodine reagents and transition metal-based systems that utilize molecular oxygen or other terminal oxidants.

A common approach involves the cyclization of enamide precursors. nih.gov For example, a copper(II)-catalyzed oxidative cyclization of enamides using potassium persulfate (K₂S₂O₈) as the oxidant allows for the synthesis of 2,5-disubstituted oxazoles at room temperature. nih.gov This method proceeds via vinylic C-H bond functionalization. organic-chemistry.orgnih.gov The proposed mechanism involves the single-electron oxidation of the enamide by Cu(II) to form a radical cation, which then cyclizes. nih.gov

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or in situ-generated PhI(OTf)₂, are also effective for the metal-free intramolecular oxidative cyclization of N-styrylbenzamides. organic-chemistry.org This reaction is rapid and provides 2,5-disubstituted oxazoles in high yields under mild conditions. organic-chemistry.org Transition-metal-free methods using an iodine/t-BuOOH system can also achieve the domino oxidative cyclization of readily available starting materials. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization of N-acyl enamides has been developed as a novel route to multisubstituted oxazoles. rsc.org

Table 2: Selected Oxidative Cyclization Methods for Oxazole Synthesis

| Reagent/Catalyst | Substrate | Oxidant | Key Features |

|---|---|---|---|

| CuBr₂ | Enamides | K₂S₂O₈ | Room temperature, vinylic C-H functionalization. nih.gov |

| PhI(OTf)₂ (in situ) | N-Styrylbenzamides | - | Metal-free, very short reaction times. organic-chemistry.org |

| I₂ / t-BuOOH | Aldehydes, Amines, etc. | t-BuOOH | Transition-metal-free domino reaction. organic-chemistry.org |

| Palladium Catalyst | N-Acyl enamides | Not specified | Tandem oxidative cyclization. rsc.org |

| Copper Acetate | Benzylamines, 1,3-Dicarbonyls | TBHP | Efficient synthesis of polysubstituted oxazoles. organic-chemistry.org |

| Copper Catalyst | Ketones, Amines | O₂ (air) | Solvent-free, aerobic oxidation. acs.orgnih.gov |

Cycloisomerization reactions provide an atom-economical pathway to oxazoles from acyclic precursors, most notably N-propargyl amides. acs.orgijpsonline.com These reactions involve the intramolecular rearrangement of the starting material to form the heterocyclic ring without the loss of any atoms. The transformation can be catalyzed by various agents, including transition metals, Lewis acids, or even silica (B1680970) gel. acs.orgijpsonline.com

Gold and zinc catalysts are particularly effective for this transformation. For instance, Zn(OTf)₂ catalyzes the cyclization of propargyl alcohols with amides to give oxazoles. organic-chemistry.orgmdpi.com Similarly, gold catalysts can promote the cycloisomerization of N-propargylamides. mdpi.com An efficient one-pot propargylation/cycloisomerization tandem process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst also provides access to substituted oxazoles. organic-chemistry.org

A notably practical and mild method utilizes silica gel to mediate the cycloisomerization of propargyl amides, which is particularly useful for synthesizing oxazoles with carbonyl-containing side chains. acs.org This method avoids harsh reagents and demonstrates considerable functional group compatibility. acs.org

Table 3: Overview of Cycloisomerization Strategies for Oxazole Synthesis

| Catalyst/Reagent | Substrate | Product Type | Key Features |

|---|---|---|---|

| Silica Gel | Propargyl amides | 2,5-Disubstituted oxazoles | Mild, practical, good functional group tolerance. acs.org |

| Zn(OTf)₂ | Propargyl alcohols, Amides | Substituted oxazoles | Lewis acid catalysis. organic-chemistry.orgmdpi.com |

| p-Toluenesulfonic acid | Propargylic alcohols, Amides | Substituted oxazoles | One-pot tandem propargylation/cycloisomerization. organic-chemistry.org |

| Gold/Silver Catalysts | Propargylic alcohols, Amides | Propargylic amides, then oxazoles | Gold(III)-catalyzed bromocyclization. researchgate.net |

| Iron(III) chloride (FeCl₃) | Acetylenic amides | 2-Oxazoles | Regiocontrolled synthesis under mild conditions. organic-chemistry.org |

Photochemical reactions offer a sustainable and powerful tool for constructing oxazole rings, often proceeding under mild conditions at room temperature. vapourtec.com These methods can be broadly categorized into visible-light photoredox catalysis and UV-light-induced rearrangements.

Visible-light photoredox catalysis has been successfully applied to the synthesis of substituted oxazoles from α-bromoketones and benzylamines using a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.org Another sustainable approach involves a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which avoids the need for transition-metal catalysts and peroxides. organic-chemistry.org A three-component reaction of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis also yields a wide range of substituted oxazoles. organic-chemistry.org More recently, a catalyst- and additive-free, visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been reported for the construction of complex 2,4,5-trisubstituted oxazoles. rsc.org

Another significant photochemical strategy is the photoisomerization of isoxazoles to oxazoles. nih.gov This transformation, typically requiring UV light, proceeds via the homolysis of the N-O bond to form a key acyl azirine intermediate. nih.gov The use of continuous flow reactors has made this method scalable and practical for generating gram quantities of oxazole products from isoxazole (B147169) precursors. organic-chemistry.orgnih.gov

Table 4: Photochemical Approaches to Oxazole Synthesis

| Method | Starting Materials | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Photoredox Catalysis | α-Bromoketones, Benzylamines | [Ru(bpy)₃]Cl₂, Visible Light | Mild, room temperature synthesis. organic-chemistry.org |

| Photochemical Rearrangement | Isoxazoles | UV Light, Flow Reactor | Atom-efficient transposition, scalable. organic-chemistry.orgnih.gov |

| Three-Component Photoredox | 2H-Azirines, Alkynyl Bromides, O₂ | Visible Light | Utilizes molecular oxygen as a reactant. organic-chemistry.org |

| Three-Component Photochemical | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Visible Light (Blue LEDs) | Catalyst- and additive-free. rsc.org |

Multi-Component Reactions for Oxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. researchgate.net These one-pot procedures are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds. researchgate.netresearchgate.netnih.gov

Several MCRs have been developed for the synthesis of oxazole scaffolds. nih.gov For example, a three-component reaction of amines, aldehydes or ketones, and α-acidic isocyano amides or esters can be selectively directed to form 2-substituted oxazoles by choosing the appropriate solvent and a Cu(I) or Ag(I) catalyst. nih.gov A novel three-component synthesis of 5-aminooxazoles has also been reported, which can then be further functionalized in a subsequent domino reaction. acs.org

Visible-light-induced three-component reactions are also emerging as a powerful tool. A recently developed method allows for the construction of complex 2,4,5-trisubstituted oxazoles from simple iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles without the need for a catalyst. rsc.orgresearchgate.net

Table 5: Selected Multi-Component Reactions for Oxazole Synthesis

| Number of Components | Starting Materials | Catalyst/Promoter | Product |

|---|---|---|---|

| Three | Amines, Aldehydes/Ketones, α-Acidic Isocyanides | Cu(I) or Ag(I) | 2-Substituted Oxazoles nih.gov |

| Three | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Visible Light | 2,4,5-Trisubstituted Oxazoles rsc.orgresearchgate.net |

| Three | Simple and readily available inputs | Not specified | Polysubstituted 5-Aminooxazoles acs.org |

| Four | Phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, Arylglyoxals, Acetonitrile | H₃PW₁₂O₄₀ | Highly functionalized oxazoles researchgate.net |

Methodologies for Benzylamine Moiety Construction

The benzylamine moiety is a common structural unit in pharmaceuticals and can be synthesized through several well-established methods. nih.govresearchgate.net The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring and the amine nitrogen.

One of the most common and versatile methods for preparing benzylamines is the reductive amination of benzaldehyde derivatives. nih.gov This process involves the reaction of a benzaldehyde with ammonia (B1221849) or a primary/secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding benzylamine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a popular choice for its mildness and selectivity. nih.gov

Another widely used approach is the reaction of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) with ammonia or an amine. chemicalpapers.comchemicalbook.com This is a nucleophilic substitution reaction. While effective, a potential drawback is the possibility of over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, especially when using ammonia. chemicalbook.com

The catalytic hydrogenation of benzonitriles over a metal catalyst such as Raney nickel is also an effective industrial method for producing primary benzylamines. chemicalbook.com Additionally, benzylamine derivatives can be synthesized by transforming a benzyl alcohol into a good leaving group, such as a mesylate, followed by nucleophilic substitution with an appropriate amine. derpharmachemica.com

Reductive Amination Protocols for Benzylamines

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. arkat-usa.orglibretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of a primary benzylamine like this compound, the reaction would utilize ammonia or an ammonia equivalent with the corresponding aldehyde, 2-(5-oxazolyl)benzaldehyde.

The choice of reducing agent is critical and must be selective enough to reduce the imine intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com One practical approach involves reacting an arylaldehyde with an amine in methanol (B129727) with acetic acid, followed by reduction with sodium borohydride. arkat-usa.org An indirect reductive amination strategy has also been described where aromatic aldehydes react with aqueous ammonia to first form hydrobenzamides, which are then reduced with sodium borohydride to yield a mixture of primary and secondary benzylamines. ias.ac.in

Table 1: Selected Reducing Agents for Reductive Amination

Alkylation of Amines with Benzyl Halides/Alcohols

The formation of benzylamines can be achieved through the nucleophilic substitution reaction of an amine with a benzyl halide, such as 2-(5-oxazolyl)benzyl bromide. ucalgary.ca This SN2 reaction involves the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the benzyl halide to form a new carbon-nitrogen bond. ucalgary.ca However, a significant challenge with this method is controlling the extent of alkylation. The primary amine product is itself nucleophilic and can react further with the alkyl halide, leading to mixtures of secondary and tertiary amines, which can result in poor yields of the desired primary amine. masterorganicchemistry.comucalgary.ca

To circumvent over-alkylation, specific strategies can be employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a more controlled method for N-arylation and N-alkylation. nih.govacs.org For instance, new oxazole benzylamines have been synthesized via a Buchwald-Hartwig N-alkylation of various benzylamines with (E)-5-(4-chlorostyryl)oxazole using a palladium acetate/BrettPhos catalytic system. nih.gov Another approach involves performing the alkylation in an aqueous medium with a phase-transfer catalyst or surfactant like sodium dodecyl sulfate, which has been shown to be effective for the N-alkylation of amines with benzyl halides. researchgate.net

Reduction of Benzonitrile (B105546) or Related Precursors

The selective hydrogenation of a benzonitrile derivative is a common and atom-efficient industrial route to benzylamines. rsc.org This method involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). For the target compound, this would entail the reduction of 2-(5-oxazolyl)benzonitrile.

Various catalytic systems have been developed for this transformation. Silica-supported nickel (Ni/SiO₂) has been shown to be more active and selective for the hydrogenation of benzonitrile to benzylamine compared to cobalt or palladium catalysts, yielding the primary amine with dibenzylamine (B1670424) as the main byproduct. rsc.org Other effective catalyst systems include ruthenium hydride complexes, which are highly active in toluene (B28343) when activated with a base. acs.org Non-noble metal-based catalysts, such as those containing cobalt, have also been developed for the continuous hydrogenation of benzonitrile in a fixed-bed reactor. google.com Furthermore, electrohydrogenation using copper-silver electrodes under mild aqueous conditions presents a green alternative for converting benzonitrile to benzylamine. acs.org

Table 2: Catalytic Systems for Benzonitrile Reduction

Debenzylation Strategies for Primary Amine Release

In complex syntheses, a primary amine may be temporarily protected by a benzyl (Bn) or a substituted benzyl group like p-methoxybenzyl (PMB). The final step would then be the removal of this protecting group to release the free primary amine. semanticscholar.org

Several methods exist for N-debenzylation. The most common is palladium-catalyzed hydrogenolysis. nih.govuniovi.es For more challenging substrates, harsher conditions such as using 20% Pd(OH)₂/C at elevated temperatures or pressures may be necessary. nih.gov Oxidative cleavage offers an alternative, using reagents like ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), although these can sometimes lead to side products and difficult purifications. nih.govresearchgate.net More recent, sustainable methods have been developed, including an aerobic debenzylation protocol using a catalytic amount of a thiol, such as pentafluorothiophenol, with atmospheric oxygen as the terminal oxidant. semanticscholar.org Another green chemistry approach employs a laccase/TEMPO enzymatic system in an aqueous medium. uniovi.es

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from two fundamentally different strategic directions: convergent synthesis, where the oxazole and benzylamine fragments are prepared separately and then joined, and divergent synthesis, where a common intermediate is modified to create a library of related compounds. nih.govbeilstein-journals.org In the context of this specific molecule, the key distinction lies in when the oxazole ring is formed.

Strategies Involving Pre-formed Oxazole Rings

In this convergent approach, the oxazole ring is constructed first, followed by the introduction or elaboration of the benzylamine moiety. A plausible route would start with a commercially available or synthesized 5-substituted oxazole bearing a handle on the phenyl ring for subsequent functionalization. For instance, starting with 5-(2-bromophenyl)oxazole, the aminomethyl group could be introduced. One method for this is a palladium-catalyzed carbonylative aminohomologation, which directly converts aryl halides into benzylamines using carbon monoxide and a suitable amine source. researchgate.net

Alternatively, the synthesis could proceed through the reduction of a nitrile. The precursor, 2-(5-oxazolyl)benzonitrile, already contains the complete oxazole ring system. The final step is the selective reduction of the nitrile group to the aminomethyl group, as detailed in section 2.3.3. rsc.orgacs.orgacs.org This represents a highly convergent pathway to the final product.

Strategies Involving Late-Stage Oxazole Formation on Benzylamine Scaffolds

This strategy involves beginning with a substituted benzylamine derivative and constructing the oxazole ring in a later step. This approach is particularly useful in divergent synthesis, where various heterocycles could potentially be formed from a common benzylamine intermediate. scilit.comresearchgate.net

Several methods exist for forming oxazole rings from amine precursors. One such method involves the reaction of a benzylamine with a 1,2-diketone, catalyzed by agents like copper iodide (CuI) or iodine (I₂). researchgate.net Another powerful technique is the Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC). researchgate.netijpsonline.com In this context, a protected 2-aminomethylbenzaldehyde could be reacted with TosMIC to form the 5-substituted oxazole ring. Other modern methods include the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides with alkynes to efficiently generate 2,5-disubstituted oxazoles. rsc.org These late-stage functionalizations highlight the utility of benzylamines as versatile building blocks for heterocyclic synthesis. scilit.comresearchgate.net

Functional Group Interconversions Leading to the Target Compound

The synthesis of this compound can be efficiently achieved through the transformation of various functional groups located at the benzylic position of a suitable precursor. These functional group interconversion (FGI) strategies are pivotal in synthetic organic chemistry as they often provide high-yielding and clean routes to the desired amine product. The most common and effective methods involve the reduction of nitriles and azides, or the hydrolysis of protected amine equivalents like succinimides. These approaches benefit from the chemical stability of the oxazole ring under the required reaction conditions.

Reduction of 2-(5-Oxazolyl)benzonitrile

One of the most direct and widely used methods for preparing primary amines is the reduction of a corresponding nitrile. google.com In this context, this compound is synthesized from its nitrile precursor, 2-(5-oxazolyl)benzonitrile. This transformation is typically accomplished via catalytic hydrogenation. researchgate.net

Various catalytic systems are effective for the reduction of aromatic nitriles. researchgate.net Catalytic transfer hydrogenation (CTH) is a notable alternative to methods using high-pressure hydrogen gas, as it employs reducing agents that are stable liquids or solids, posing fewer safety risks. cardiff.ac.uk For instance, formic acid and its salts, like triethylammonium (B8662869) formate, are effective hydrogen donors in the presence of a palladium on carbon (Pd/C) catalyst. cardiff.ac.uk The choice of solvent can be critical in preventing catalyst deactivation and improving productivity. cardiff.ac.uk

Alternatively, traditional catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel, platinum, or palladium on carbon is also a robust method. google.com The reaction generally proceeds through an intermediate imine, which is further reduced to the primary amine. google.com Careful control of reaction conditions is necessary to minimize the formation of secondary amine byproducts. google.com

| Precursor | Method | Reagents/Catalyst | General Conditions | Product |

|---|---|---|---|---|

| 2-(5-Oxazolyl)benzonitrile | Catalytic Transfer Hydrogenation | HCOOH–NEt3, 5% Pd/C | Ethanol (B145695)–water solvent system, ambient to moderate temperature. cardiff.ac.uk | This compound |

| 2-(5-Oxazolyl)benzonitrile | Catalytic Hydrogenation | H2 gas, Raney Nickel or Pt/C | Elevated pressure and temperature, typically in a solvent like ethanol or methanol. google.com | This compound |

Reduction of 5-(2-(Azidomethyl)phenyl)oxazole

Another effective route involves the reduction of a benzyl azide (B81097) precursor. The reduction of organic azides to primary amines is a highly reliable and chemoselective transformation. organic-chemistry.org This method is advantageous due to the mild conditions often required, which helps to preserve other functional groups within the molecule.

For the synthesis of this compound, the corresponding precursor would be 5-(2-(azidomethyl)phenyl)oxazole. A variety of reducing systems can be employed for this conversion. A common method involves catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. organic-chemistry.org Other systems, such as an in situ generated nickel boride catalyst from the reaction of nickel(II) chloride (NiCl₂) and sodium borohydride (NaBH₄), also provide a facile reduction of organic azides under mild conditions. organic-chemistry.org Dichloroindium hydride is another reagent capable of reducing azides to amines efficiently. organic-chemistry.org

| Precursor | Method | Reagents/Catalyst | General Conditions | Product |

|---|---|---|---|---|

| 5-(2-(Azidomethyl)phenyl)oxazole | Catalytic Hydrogenation | H2 gas, Pd/C | Solvent such as ethanol or methanol at ambient temperature and pressure. organic-chemistry.org | This compound |

| 5-(2-(Azidomethyl)phenyl)oxazole | Chemical Reduction | NiCl2, NaBH4 | Methanol solvent at ambient temperature. organic-chemistry.org | This compound |

Hydrolysis of N-((2-(Oxazol-5-yl)phenyl)methyl)succinimide

A multi-step, one-pot synthesis approach can also yield benzylamine compounds, where the aryl group can be an oxazolyl moiety. google.com This strategy involves the conversion of a toluene derivative through bromination to a benzyl bromide, which then reacts with succinimide (B58015) in an N-alkylation reaction. google.com The resulting N-benzylsuccinimide derivative serves as a stable, protected form of the primary amine.

| Precursor | Method | Reagents | General Conditions | Product |

|---|---|---|---|---|

| 1-((2-(Oxazol-5-yl)phenyl)methyl)pyrrolidine-2,5-dione | Acid Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | Heating in an aqueous or mixed solvent system. google.com | This compound |

Reactivity and Transformations of 2 5 Oxazolyl Benzylamine

Chemical Reactivity of the Oxazole (B20620) Heterocycle within the Compound

The oxazole ring in 2-(5-Oxazolyl)benzylamine is an electron-rich aromatic system, yet its reactivity is nuanced due to the presence of two different heteroatoms. Its behavior in various chemical transformations is significantly influenced by the electronic nature of its constituent atoms and the attached 2-(aminomethyl)phenyl group at the C5 position.

Electrophilic Aromatic Substitution Patterns

The oxazole ring is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the substituents present. For an unsubstituted oxazole, the hydrogen atoms show an order of decreasing acidity as C2 > C5 > C4. tandfonline.comderpharmachemica.com However, for electrophilic substitution, the reaction typically occurs at the C5 position, especially when an electron-donating group activates the ring. tandfonline.comderpharmachemica.comsemanticscholar.org

In the case of this compound, the C5 position is already occupied by the benzylamine (B48309) group. The benzylamine substituent is considered an activating group, which would generally enhance the ring's reactivity towards electrophiles. numberanalytics.com With C5 blocked, the next most probable site for electrophilic attack is the C4 position. pharmaguideline.com The C2 position is the most electron-deficient carbon and thus the least likely to be attacked by an electrophile. pharmaguideline.com

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Oxazole Ring

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C2 | Low | Most electron-deficient carbon; least favored site for electrophilic attack. pharmaguideline.com |

| C4 | High | Most likely site for substitution as C5 is blocked and the ring is activated by the benzylamine substituent. pharmaguideline.com |

| C5 | Substituted | Already bonded to the benzylamine moiety. |

Nucleophilic Addition and Substitution Reactions

Nucleophilic substitution reactions on an oxazole ring are generally rare and require the presence of a good leaving group, such as a halogen. tandfonline.comderpharmachemica.comsemanticscholar.org The most favorable position for nucleophilic attack is the electron-deficient C2 position. pharmaguideline.comwikipedia.orgcutm.ac.in In this compound, the C2 position is unsubstituted, making direct nucleophilic substitution unlikely without prior functionalization.

However, strong nucleophiles or bases can attack the oxazole ring, often leading to ring cleavage rather than simple substitution. pharmaguideline.com For instance, attack at the C2 position can result in ring opening to form an open-chain isonitrile intermediate. pharmaguideline.comcutm.ac.in The presence of electron-withdrawing groups can facilitate nucleophilic attack, while the electron-donating nature of the benzylamine substituent at C5 in the target molecule would likely disfavor such reactions on the ring itself. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comwikipedia.org This reactivity is facilitated by electron-donating substituents on the oxazole ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO). pharmaguideline.com The benzylamine group at C5 should therefore promote this type of reaction.

The reaction typically occurs with electron-deficient dienophiles (e.g., alkenes, alkynes). wikipedia.orgresearchgate.net The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge, which is often unstable and undergoes subsequent rearrangement, frequently leading to the formation of highly substituted pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comwikipedia.orgresearchgate.net Intramolecular Diels-Alder reactions of oxazoles (IMDAO) are also a powerful tool in synthesis, providing access to complex fused heterocyclic systems. pitt.eduthieme-connect.com For this compound, an intermolecular reaction would be the expected pathway in the presence of a suitable dienophile.

Table 2: Examples of Dienophiles for Oxazole Diels-Alder Reactions

| Dienophile Class | Example(s) | Expected Product Type (after rearrangement) |

|---|---|---|

| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted Pyridine cutm.ac.in |

| Alkenes | Acrylonitrile, Maleic anhydride | Substituted Pyridine cutm.ac.in |

| Heterodienophiles | Carbonyls, Imines | Other heterocyclic systems researchgate.net |

Oxidation Pathways of the Oxazole Ring

Oxazole rings are susceptible to oxidation, which can lead to ring cleavage. tandfonline.comsemanticscholar.org Oxidizing agents like cold potassium permanganate (B83412) or chromic acid can open the ring. pharmaguideline.com The oxidation may initiate at the C4-position, resulting in the cleavage of the C-C bond. tandfonline.comsemanticscholar.org

For C2-unsubstituted oxazoles, such as the one in the title compound, a notable reaction is the enzymatic oxidation to the corresponding 2-oxazolone. This transformation is catalyzed by cytosolic aldehyde oxidase and involves the incorporation of an oxygen atom from water. nih.gov This pathway represents a specific metabolic vulnerability for oxazoles lacking a substituent at the C2 position. nih.gov

Protonation and Deprotonation Behavior

The oxazole ring is weakly basic. wikipedia.orgcutm.ac.in Protonation occurs selectively at the pyridine-type nitrogen atom at the N3 position, which possesses a lone pair of electrons in an sp² orbital in the plane of the ring. tandfonline.comderpharmachemica.combrainly.comrsc.org The conjugate acid, the oxazolium ion, has a pKa of approximately 0.8, making oxazole a much weaker base than imidazole (B134444) (pKa ≈ 7). wikipedia.org

Deprotonation of the oxazole ring occurs most readily at the most acidic carbon position, which is C2. tandfonline.comderpharmachemica.comwikipedia.org Treatment with a strong base, such as butyllithium, can generate a 2-lithio-oxazole species. wikipedia.orgcutm.ac.in This lithiated intermediate is often unstable and can exist in equilibrium with a ring-opened isonitrile, which can be trapped by electrophiles. wikipedia.orgcutm.ac.inacs.org

Chemical Reactivity of the Benzylamine Moiety within the Compound

The benzylamine moiety in this compound contains a primary amine and an activated benzene (B151609) ring, both of which are key sites of chemical reactivity.

The primary amine group (-CH2NH2) is nucleophilic and basic, and it is expected to undergo the typical reactions of aliphatic amines. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Iminé Formation: Condensation with aldehydes and ketones.

Salt Formation: Reaction with acids to form ammonium (B1175870) salts.

The benzylic C-H bonds are adjacent to an aromatic ring and are thus activated towards certain reactions, such as oxidation. For instance, copper-catalyzed aerobic oxidation of benzylamines can lead to the formation of imines through a self-coupling reaction. researchgate.net

The benzene ring itself is substituted with two activating, ortho- and para-directing groups: the -(CH2NH2) group at C1 and the oxazol-5-yl group at C4 (relative to the CH2NH2 group). The combined effect of these two groups strongly activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho to the aminomethyl group (C2 and C6) and ortho to the oxazolyl group (C3 and C5). The steric hindrance from the existing substituents and the strong activating nature of the aminomethyl group would likely favor substitution at the positions ortho to it.

Furthermore, the benzylamine portion of the molecule can be bioactivated in vivo. While the primary metabolic pathway for benzylamine itself is oxidation to benzoic acid followed by conjugation, other pathways can generate reactive intermediates that form adducts with biological nucleophiles. nih.gov The presence of the oxazole ring could influence these metabolic pathways.

Acylation and Sulfonylation of the Amine

The primary amine group of this compound readily undergoes acylation and sulfonylation reactions. Acylation involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an amide. Similarly, sulfonylation with a sulfonyl chloride yields a sulfonamide. These reactions are fundamental in modifying the properties of the parent amine.

Acylation reactions of benzylamines, a class of compounds to which this compound belongs, are well-established. For instance, benzylamine reacts with acetyl chloride to form N-benzylacetamide. wikipedia.org A one-pot selective acylation of amines can be achieved using 3,6-diethyl-2-hydroxypyrazine as an acyl carrier, which allows for the selective acylation of primary amines over secondary amines. clockss.org Kinetic studies of azole-catalyzed amine acylation reveal that 1,2,4-triazole (B32235) anion is a potent catalyst for the aminolysis of esters. acs.org

Sulfonylation of the amine nitrogen is another key transformation. google.com Methods for the sulfonylation of benzylamines often involve the use of sulfonyl chlorides in the presence of a base. epo.orggoogle.com Dual copper- and aldehyde-catalyzed C-H sulfonylation of benzylamines with sulfinate salts has also been reported, proceeding through a transient imine directing group. nih.gov This method allows for the formation of valuable amino sulfone building blocks. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions of Amines

| Reaction Type | Amine Substrate | Reagent | Product | Reference |

| Acylation | Benzylamine | Acetyl chloride | N-benzylacetamide | wikipedia.org |

| Acylation | Aniline | Benzoic acid / 3,6-diethyl-2-hydroxypyrazine | Benzanilide | clockss.org |

| Sulfonylation | Benzylamine | Methane sulfonyl chloride | N-Benzylmethanesulfonamide | epo.org |

| Sulfonylation | Benzylamine | Sulfinate salts / Cu(OAc)₂ / 2-hydroxynicotinaldehyde | Ortho-sulfonylated benzylamine | nih.gov |

Alkylation of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound can be alkylated using various alkylating agents, such as alkyl halides. google.comgoogle.com However, the direct alkylation of primary amines can often lead to over-alkylation, producing a mixture of secondary and tertiary amines, and even quaternary ammonium salts. tcichemicals.comlumenlearning.com To achieve selective mono-alkylation, specific strategies are often employed.

One common strategy is the use of a large excess of the primary amine to favor the formation of the secondary amine. lumenlearning.com Another approach involves the use of protecting groups. For example, the nitrobenzenesulfonyl (Ns) group can be used to activate the amine for alkylation and can be subsequently removed under mild conditions. tcichemicals.com Reductive amination, the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is another effective method for N-alkylation. tcichemicals.com

Catalytic methods for N-alkylation have also been developed. For instance, Al₂O₃–OK has been used as a catalyst for the liquid-phase N-alkylation of amines with alkyl halides at room temperature. researchgate.net Alkali and alkaline earth metal amides can also catalyze the alkylation of amines with non-conjugated olefins. google.com

Table 2: Methods for N-Alkylation of Primary Amines

| Method | Alkylating Agent | Catalyst/Reagent | Key Feature | Reference |

| Direct Alkylation | Alkyl halide | Large excess of amine | Favors mono-alkylation | lumenlearning.com |

| Ns-Strategy | Alkyl halide | 2-Nitrobenzenesulfonyl chloride | Controlled mono-alkylation | tcichemicals.com |

| Reductive Amination | Aldehyde/Ketone | NaBH₃CN | Forms secondary or tertiary amines | tcichemicals.com |

| Catalytic Alkylation | Alkyl halide | Al₂O₃–OK | Room temperature reaction | researchgate.net |

| Catalytic Alkylation | Olefin | Alkali/Alkaline earth metal amide | High reaction velocity | google.com |

Condensation Reactions of the Primary Amine

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic compounds.

For example, the condensation of benzylamines with acetophenones, catalyzed by 4,6-dihydroxysalicylic acid under air in the presence of BF₃·Et₂O, can lead to the formation of 2,4,6-trisubstituted pyridines. nih.gov In this reaction, the benzylamine acts as both the nitrogen donor and the source of the aryl group at the 4-position of the pyridine ring. nih.gov Photocatalytic aerobic cross-condensation of anilines with benzylic amines, enabled by palladium-metalated PCN-222, has been shown to be an efficient method for synthesizing a variety of imines under mild conditions. au.dk Silver-catalyzed tandem condensation reactions of substituted 2-aminophenols with formaldehyde (B43269) and benzenethiols can yield 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-known method for the synthesis of β-lactams. The stereochemical outcome of this reaction is influenced by the substituents on the imine and the ketene. mdpi.com

Oxidation of the Benzylamine Group

The benzylamine group in this compound is susceptible to oxidation, which can lead to the formation of various products, including imines, aldehydes, and amides. epo.org The outcome of the oxidation often depends on the oxidant and the reaction conditions.

The oxidation of benzylamines can be achieved using a variety of oxidizing agents. For instance, cetyltrimethylammonium permanganate (CTAP) oxidizes substituted benzylamines to the corresponding aldimines. ias.ac.in Kinetic studies of this reaction suggest a mechanism involving a hydride-ion transfer from the amine to CTAP in the rate-determining step. ias.ac.in

Catalytic oxidation methods offer a greener alternative. Molybdenum oxide promoted CeO₂−SiO₂ mixed-oxide catalysts have been shown to be efficient for the solvent-free catalytic oxidative coupling of benzylamine to N-benzylidenebenzylamine using molecular oxygen as the oxidant. researchgate.net Copper salts, in combination with TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy), also effectively catalyze the aerobic oxidation of primary and secondary benzylamines. researchgate.net

Interplay Between Oxazole and Benzylamine Moieties

The reactivity of this compound is not solely determined by the individual functional groups but also by the electronic and steric interactions between the oxazole ring and the benzylamine moiety.

Electronic Effects on Reactivity

The oxazole ring is an electron-withdrawing group, which influences the reactivity of the attached benzylamine moiety. The electron-withdrawing nature of the oxazole ring decreases the electron density on the benzene ring and at the benzylic position. This can affect the rates of reactions involving the benzylamine group.

For instance, in the oxidation of substituted benzylamines, electron-donating substituents on the phenyl ring generally increase the reaction rate, while electron-withdrawing substituents decrease it. ias.ac.in Therefore, the electron-withdrawing oxazole group in this compound would be expected to decrease the rate of oxidation of the benzylamine group compared to unsubstituted benzylamine.

Conversely, the benzylamine group, which is electron-donating, can influence the reactivity of the oxazole ring. However, detailed studies on the electronic interplay in this specific molecule are limited. General principles suggest that the electron-donating benzylamine group could increase the electron density of the oxazole ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

Steric Effects on Reaction Pathways

The relative positions of the oxazole and benzylamine groups can create steric hindrance that influences the regioselectivity and stereoselectivity of reactions. The ortho-substitution pattern in this compound can sterically hinder access to the amine group and the adjacent positions on the benzene ring.

In the context of N-alkylation, steric hindrance around the nitrogen atom can disfavor over-alkylation. tcichemicals.com Similarly, for reactions occurring on the aromatic ring, the bulky oxazole group can direct incoming reagents to less hindered positions.

Studies on related systems have shown the importance of steric effects. For example, in the reaction of 4-benzylidene-2-methyl-5-oxazolone with various amines, the reaction rate was found to decrease with increasing steric bulk of the amine. researchgate.net In the copper-catalyzed oxidative self-coupling of benzylamines, ortho-substituted benzylamines showed slightly higher yields, suggesting that steric effects are not always detrimental and can sometimes be favorable. researchgate.net

Applications of 2 5 Oxazolyl Benzylamine in Advanced Organic Synthesis

As a Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-(5-Oxazolyl)benzylamine, possessing both a nucleophilic primary amine and a heterocyclic oxazole (B20620) ring, positions it as a valuable building block in organic synthesis. The benzylamine (B48309) moiety can readily undergo a variety of transformations, such as N-alkylation, acylation, and reductive amination, to introduce diverse substituents. These reactions are fundamental in the construction of more elaborate molecular architectures.

The oxazole ring, on the other hand, is a stable aromatic heterocycle found in numerous natural products and pharmacologically active compounds. Its presence imparts specific steric and electronic properties to a molecule. The synthesis of various substituted oxazoles is a topic of considerable interest in medicinal chemistry. In principle, the this compound framework could be incorporated into larger molecules through reactions involving either the amine or derivatization of the aromatic rings. For instance, the benzylamine portion can be used to connect to other molecular fragments, making it a useful component in fragment-based drug discovery.

The table below illustrates the potential reactivity of the functional groups present in this compound, which underpins its utility as a synthetic building block.

| Functional Group | Potential Reactions | Resulting Linkage/Moiety |

| Primary Amine (-NH₂) | Acylation (with acid chlorides/anhydrides) | Amide |

| Alkylation (with alkyl halides) | Secondary/Tertiary Amine | |

| Reductive Amination (with aldehydes/ketones) | Secondary/Tertiary Amine | |

| Buchwald-Hartwig Amination | N-Aryl Bond | |

| Oxazole Ring | C-H Functionalization | Substituted Oxazole |

| Lithiation and Electrophilic Quench | Substituted Oxazole | |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Substituted Benzene |

Role in Ligand Design for Catalysis

The structural arrangement of a nitrogen-containing heterocycle linked to a benzylamine provides a classic bidentate ligand scaffold (N,N'-donor). Such ligands are crucial in coordination chemistry and homogeneous catalysis, where they can bind to a metal center and influence its catalytic activity and selectivity.

A significant application of oxazoline-containing molecules is in the development of chiral ligands for asymmetric catalysis. researchgate.net The "privileged" status of chiral bis(oxazoline) and phosphino-oxazoline (PHOX) ligands stems from their ability to create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations. researchgate.net

While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral ligands. Chirality can be introduced by:

Using a chiral amine: Synthesizing an analogue of this compound where the benzylic carbon is a stereocenter.

Derivatizing the amine: Reacting the primary amine with a chiral molecule to create a chiral sidearm. This could, for example, involve amide bond formation with a chiral carboxylic acid or reductive amination with a chiral aldehyde.

These strategies would yield ligands where the stereocenter is strategically placed to influence the coordination sphere of a metal catalyst.

The two nitrogen atoms in this compound—one on the oxazole ring and the other from the benzylamine group—can act as Lewis basic sites to coordinate with a variety of transition metal centers. The formation of a stable five- or six-membered chelate ring is anticipated, which enhances the stability of the resulting metal complex.

The coordination behavior of related benzoxazole (B165842) and imidazole (B134444) derivatives has been studied with metals such as zinc(II), cadmium(II), and iridium(III). tandfonline.com For instance, 2-aminobenzoxazole (B146116) derivatives have been shown to coordinate to zinc and cadmium, forming tetrahedral and octahedral complexes, respectively. tandfonline.com By analogy, this compound is expected to form stable complexes with a range of metals. The specific coordination geometry would depend on the metal ion, its oxidation state, and the other ligands present.

The table below summarizes potential coordination characteristics based on analogous N-donor ligands.

| Metal Center | Common Oxidation States | Typical Coordination Geometries | Potential Catalytic Applications |

| Palladium (Pd) | 0, +2 | Square Planar | Cross-coupling reactions, Allylic alkylation |

| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar, Octahedral | Cyclopropanation, Aziridination, Conjugate addition |

| Rhodium (Rh) | +1, +3 | Square Planar, Octahedral | Hydrogenation, Hydrosilylation |

| Iridium (Ir) | +1, +3 | Square Planar, Octahedral | Hydrogenation, C-H activation |

| Iron (Fe) | +2, +3 | Tetrahedral, Octahedral | Hydrosilylation, Oxidation |

Precursor for Advanced Functional Materials

The rigid structure and potential for intermolecular interactions make this compound an interesting candidate as a monomer or building block for functional materials.

While the polymerization of 2-oxazolines via cationic ring-opening polymerization (CROP) is a well-established field leading to poly(2-oxazoline)s, the use of this compound as a monomer would follow different synthetic routes. The primary amine group allows for its incorporation into polymers via step-growth polymerization. For example:

Polyimides: Reaction with dianhydrides.

Polyamides: Reaction with diacyl chlorides.

Polyureas: Reaction with diisocyanates.

In these polymers, the 2-(5-oxazolyl)phenyl moiety would be a pendant group attached to the polymer backbone. This could impart desirable properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions, leading to applications in areas like membrane technology or as polymeric catalysts. It is important to distinguish this from polymers like poly(2-isopropenyl-2-oxazoline), where the oxazoline (B21484) ring is also a pendant group but is attached to a vinyl backbone. nih.gov

Supramolecular chemistry relies on non-covalent interactions to build ordered, higher-level structures. This compound has several features that could facilitate its use in supramolecular assembly:

Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The presence of two aromatic rings (the phenyl and oxazole rings) allows for potential π-π stacking interactions.

Metal Coordination: As discussed, the molecule can coordinate with metal ions, which is a powerful tool for directing the assembly of complex supramolecular architectures like metal-organic frameworks (MOFs) or coordination polymers.

Through a combination of these interactions, it is conceivable that derivatives of this compound could self-assemble into well-defined nanostructures, such as sheets, fibers, or gels, with potential applications in sensing, catalysis, or materials science.

Extensive searches were conducted to locate detailed research findings, data tables, and studies outlining the use of this compound as a reactant, catalyst, ligand, or substrate in the development of new synthetic methodologies. The search included various databases and academic journals, employing a range of keywords related to the compound and its potential applications in advanced organic synthesis.

The performed searches for "this compound in organic synthesis", "methodological development using this compound in organic reactions", "synthesis and applications of this compound derivatives", "this compound as a reactant in novel organic reactions", "catalytic applications of 2-(oxazolyl)benzylamine", "this compound in cross-coupling reactions", "synthesis of heterocycles from this compound", and "this compound as ligand in asymmetric synthesis" did not yield any relevant results containing the specific information required to generate the requested article.

While general information exists for related structures such as oxazoles, benzylamines, and various oxazoline derivatives, the scientific literature does not appear to contain specific studies focused on the methodological applications of this compound itself. Consequently, the requested article, with its specific outline focusing on this particular compound, cannot be generated based on the currently available scientific literature.

Therefore, the section on "" and its subsection "4.4. Methodological Development in Organic Reactions" cannot be written as there is no published research to draw upon for this specific chemical compound. No data tables or detailed research findings could be located, and as such, a table of compound names mentioned in the article is also not applicable.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-(5-Oxazolyl)benzylamine, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals for this compound would include:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) and oxazole (B20620) rings. The specific splitting patterns would help to confirm the ortho-substitution on the benzene ring and the substitution pattern on the oxazole ring.

Benzyl (B1604629) CH₂ Protons: A singlet or a doublet (if coupled to the NH₂ protons) for the methylene (B1212753) (-CH₂) group, likely appearing in the range of δ 3.8-4.5 ppm. rsc.org

Amine NH₂ Protons: A broad singlet for the primary amine (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. This signal can sometimes be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful diagnostic test. rsc.org

Oxazole Protons: Distinct signals for the protons on the oxazole ring, with their chemical shifts providing definitive evidence for the 5-yl substitution.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected chemical shifts would be:

Aromatic and Oxazole Carbons: Signals in the downfield region (δ 110-160 ppm) corresponding to the sp²-hybridized carbons of the benzene and oxazole rings. oregonstate.eduhmdb.ca

Benzyl CH₂ Carbon: A signal for the methylene carbon, typically in the range of δ 40-50 ppm. chemicalbook.com

Quaternary carbons, such as the carbon atoms at the point of substitution on the rings, would also be observable, though they are typically weaker in intensity. oregonstate.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and to confirm the connectivity between the benzyl and oxazole moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As experimental data is unavailable, this table presents predicted values based on general principles and data for similar structures. Actual values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzyl CH₂ | 3.8 - 4.5 | 40 - 50 |

| Amine NH₂ | Variable (broad) | - |

| Benzene Ring CH | 7.0 - 7.8 | 125 - 130 |

| Benzene Ring C-NH₂ | - | ~140 |

| Benzene Ring C-Oxazole | - | ~135 |

| Oxazole Ring CH | 7.0 - 8.5 | 120 - 155 |

| Oxazole Ring C-O | - | ~150 |

| Oxazole Ring C=N | - | ~150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would appear just below 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the aromatic and oxazole rings would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the benzylamine (B48309) would be observed in the 1000-1250 cm⁻¹ region.

C-O-C Stretching: The characteristic C-O-C stretching of the oxazole ring would likely appear as a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methylene (CH₂) | C-H Stretch | < 3000 |

| Oxazole/Benzene Rings | C=N, C=C Stretch | 1450 - 1650 |

| Amine | C-N Stretch | 1000 - 1250 |

| Oxazole Ring | C-O-C Stretch | 1050 - 1150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental formula. The nominal molecular weight of this compound (C₁₀H₁₀N₂O) is approximately 174.20 g/mol . sigmaaldrich.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the amino group (NH₂) to give a prominent fragment.

Cleavage of the bond between the methylene group and the benzene ring, leading to the formation of a benzyl cation or a tropylium (B1234903) ion (m/z 91).

Fragmentation of the oxazole ring.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. mdpi.com This map allows for the precise determination of:

Bond lengths and bond angles within the molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking interactions between the aromatic rings, which dictate the crystal packing.

While no crystal structure for this compound has been reported, analysis of related structures indicates that the oxazole and benzene rings would likely be planar, with a specific dihedral angle between them. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are crucial for the separation and purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of the synthesis of this compound and for preliminary purity checks.

Column Chromatography: This technique would be employed for the purification of the crude product on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that would be used to determine the final purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak would be expected for a pure sample. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. GC is often coupled with mass spectrometry (GC-MS) to provide both separation and structural information simultaneously. nist.gov

The choice of chromatographic method would depend on the scale of the separation and the required level of purity.

Computational and Theoretical Investigations of 2 5 Oxazolyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules at the electronic level. These methods provide a foundational understanding of a molecule's geometry, stability, and reactivity. irjweb.com

From the optimized geometry and electronic structure, a variety of reactivity descriptors can be calculated. These parameters help in predicting how the molecule will interact with other chemical species. Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness, for instance, suggests higher reactivity. irjweb.com

Illustrative Optimized Geometric Parameters for 2-(5-Oxazolyl)benzylamine This table presents plausible, hypothetical data for illustrative purposes, as specific experimental or calculated values for this molecule are not available in the cited literature.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths | C(phenyl)-C(benzyl) | 1.51 Å |

| C(benzyl)-N(amine) | 1.47 Å | |

| C(oxazole)-O(oxazole) | 1.37 Å | |

| C(oxazole)=N(oxazole) | 1.31 Å | |

| Bond Angles | C-C-N (benzylamine) | 112° |

| C-N-H (benzylamine) | 110° | |

| Dihedral Angle | C(phenyl)-C(benzyl)-N-H | ~60° (gauche) |

Illustrative Global Reactivity Descriptors This table contains representative values to illustrate the concepts.

| Descriptor | Symbol | Illustrative Value (eV) | Significance |

| Chemical Potential | μ | -3.5 | Tendency of electrons to escape |

| Chemical Hardness | η | 2.5 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.45 | Propensity to accept electrons |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

For this compound, the HOMO is expected to be localized primarily on the benzylamine (B48309) portion, specifically the nitrogen atom's lone pair and the π-system of the phenyl ring, making this region the primary site for electrophilic attack. The LUMO would likely be distributed over the oxazole (B20620) ring, which is a more electron-deficient aromatic system, marking it as a potential site for nucleophilic attack. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the calculated electron density. This map provides a visual representation of the charge distribution, with red areas indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-poor regions (positive potential, susceptible to nucleophilic attack).

Illustrative Frontier Orbital Energies This table contains representative values to illustrate the concepts.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.0 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Computational conformational analysis is performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process, known as a potential energy surface (PES) scan, aims to identify the low-energy conformers. nih.gov The most stable conformation, or global minimum, corresponds to the structure with the lowest energy. Intramolecular interactions, such as hydrogen bonding (e.g., N-H···π interaction with the phenyl ring), can play a significant role in stabilizing certain conformations. researchgate.net For benzylamine itself, computational studies have shown that gauche conformers are the most stable. researchgate.net

Illustrative Relative Energies of Hypothetical Conformers This table presents plausible, hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | 0° (eclipsed) | 4.5 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that can be difficult to obtain experimentally. rsc.org A plausible reaction to study for this compound would be the N-alkylation of the primary amine group, a fundamental transformation in organic synthesis. acs.orgnih.govrsc.org

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate. Locating the precise geometry of a TS is a primary goal of computational reaction mechanism studies. acs.org

For an N-alkylation reaction, such as the reaction of this compound with an alkyl halide (e.g., methyl iodide), the transition state would involve the partial formation of the new N-C bond and the partial breaking of the C-I bond. Computational algorithms can search for this structure, which is characterized as a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the calculation of its vibrational frequencies, where the TS must have exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively leading from reactants to products.

Once the structures and energies of the reactants, transition state(s), and products have been calculated, a reaction energy profile can be constructed. This profile plots the relative energy of the system as the reaction progresses.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It determines the rate of the reaction; a higher activation energy corresponds to a slower reaction.

Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants. It indicates whether the reaction is exothermic (releases energy, ΔErxn < 0) or endothermic (requires energy, ΔErxn > 0).

For the hypothetical N-alkylation of this compound, computational methods could predict whether the reaction is kinetically feasible and thermodynamically favorable. aip.orgresearchgate.net

Illustrative Energy Profile for a Hypothetical N-Alkylation Reaction This table contains representative values to illustrate a reaction energy profile.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.0 |

| Products | -10.0 |

This illustrative profile suggests an activation energy of +15.0 kcal/mol and an exothermic reaction energy of -10.0 kcal/mol.

Molecular Dynamics Simulations (if applicable to non-biological systems)